1,2,4,5-Tetrakis(diazidomethyl)benzene
Description
1,2,4,5-Tetrakis(diazidomethyl)benzene is a high-energy polyazide compound with the molecular formula C₁₀H₁₀N₁₂ (72.7% nitrogen content by weight), synthesized via the azidation of its precursor, 1,2,4,5-tetrakis(bromomethyl)benzene (CAS 15442-91-8, C₁₀H₁₀Br₄, MW 449.79 g/mol) . This compound is notable for its exceptional explosive properties, attributed to its high azide density and stability as a solid (melting point >80°C). It was developed to address limitations in earlier polyazides, which typically exhibited lower nitrogen content (e.g., 62% in prior art) . The synthesis involves photochemical bromination followed by substitution of bromine with azide groups, a strategy that ensures precise functionalization of the benzene core .
Properties
CAS No. |
110996-64-0 |
|---|---|
Molecular Formula |
C10H6N24 |
Molecular Weight |
462.32 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(diazidomethyl)benzene |
InChI |
InChI=1S/C10H6N24/c11-27-19-7(20-28-12)3-1-4(8(21-29-13)22-30-14)6(10(25-33-17)26-34-18)2-5(3)9(23-31-15)24-32-16/h1-2,7-10H |
InChI Key |
HDMYAAMZPHDILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,4,5-tetrakis(diazidomethyl)benzene typically involves the following steps:
Photobromination: The starting material, 1,2,4,5-tetramethylbenzene, undergoes photobromination to yield 1,2,4,5-tetrakis(dibromomethyl)benzene.
The reaction conditions for these steps typically involve:
Photobromination: Conducted under UV light in the presence of a brominating agent.
Chemical Reactions Analysis
1,2,4,5-Tetrakis(diazidomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium azide for azidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4,5-Tetrakis(diazidomethyl)benzene has several scientific research applications:
High-Energy Materials: Due to its high nitrogen content, it is of interest for the development of high-energy materials.
Precursor for Advanced Materials:
Structural Studies: The compound’s unique structure makes it a subject of interest in crystallographic studies to understand the effects of steric overcrowding and strain on molecular geometry.
Mechanism of Action
The mechanism by which 1,2,4,5-tetrakis(diazidomethyl)benzene exerts its effects is primarily related to its high nitrogen content and the presence of azide groups. These azide groups can undergo decomposition to release nitrogen gas, which is a key factor in its potential use as a high-energy material . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and the ability to form stable intermediates during decomposition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities (tetrasubstituted benzene cores) but differ in substituent groups, leading to divergent chemical and physical properties:
Key Comparative Analysis
- Nitrogen Content and Energetic Performance: The diazidomethyl derivative outperforms analogues in nitrogen content (72.7% vs. <10% in thioethers or silylated compounds), making it uniquely suited for explosives . In contrast, guanidino derivatives prioritize redox activity over energy density, with nitrogen contributing to ligand-metal interactions .
- Redox Properties: Thioether derivatives (TPB, TEB) exhibit moderate oxidation potentials (~1.18 V) and form conductive radical cations, enabling applications in organic electronics . Guanidino-ethynyl compounds display strong electron-donating capacity (E₁/₂ = -0.96 V), facilitating use in redox-switchable fluorescence and catalysis .
Thermal and Physical Stability :
Data Tables
Table 1: Comparative Physicochemical Properties
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